![molecular formula C19H26ClNO2 B3085927 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine hydrochloride CAS No. 1158390-87-4](/img/structure/B3085927.png)
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine hydrochloride
説明
This compound contains a benzyl group (a benzene ring attached to a CH2 group), an ether group (an oxygen atom connected to two carbon atoms), and an amine group (a nitrogen atom connected to one or more carbon atoms). The presence of these functional groups can influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the benzyl, ether, and amine groups. The benzyl group is aromatic, meaning it has a stable, ring-like structure. The ether group could act as a linker between different parts of the molecule. The amine group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, compounds with similar structures can undergo a variety of reactions. For example, the benzyl group can participate in electrophilic aromatic substitution reactions, and the amine group can undergo reactions like acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could make the compound a base, and the ether group could influence its polarity and solubility .科学的研究の応用
Suzuki–Miyaura Coupling
The compound can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Antioxidant Activity
The compound has been found to have potent in vitro antioxidant activity . It shows good efficiency for decolourizing the purple-coloured solution of DPPH compared to free Schiff base ligands .
Antimicrobial Activity
The compound has been found to have potent in vitro antimicrobial activities against bacterial strains (S. aureus, B. subtilis, P. aeruginosa, E. coli) and fungal strains (A. niger, C. albicans) . The metal (II) complexes are more noxious than free Schiff base ligands .
Synthesis of Triazolopyridines
The compound can be used in the synthesis of triazolopyridines . The [1,2,4]triazolo[4,3-a]pyridine derivative was prepared in a 73% isolated yield by means of an oxidative ring closure of a hydrazine intermediate .
Protodeboronation of Pinacol Boronic Esters
The compound can be used in the catalytic protodeboronation of unactivated 1°, 2° and 3° alkyl pinacol boronic esters utilizing photoredox catalysis . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
Synthesis of Naphthalen-2-amine Derivatives
The compound can be used in the synthesis of N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based HTMs (CP1 and CP2) with different conjugated π-bridge cores of fused aromatic ring .
将来の方向性
特性
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-4-15(2)20-13-17-10-11-18(19(12-17)21-3)22-14-16-8-6-5-7-9-16;/h5-12,15,20H,4,13-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSBCGCTXQADEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



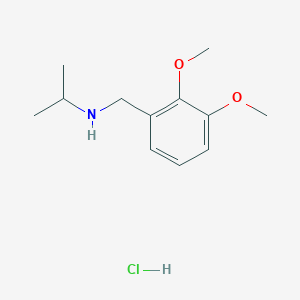
![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3085858.png)
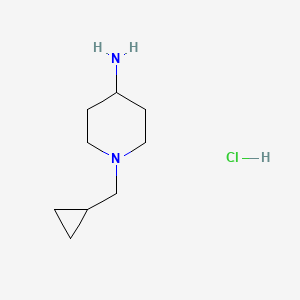
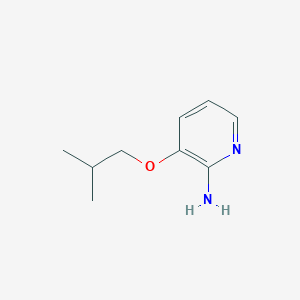
![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085876.png)
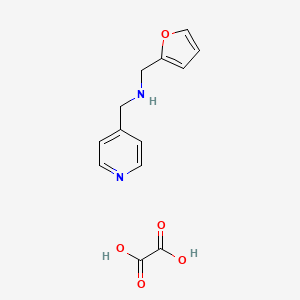
amine hydrochloride](/img/structure/B3085898.png)
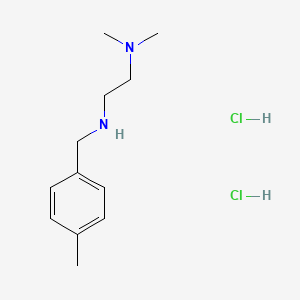
![[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride](/img/structure/B3085902.png)
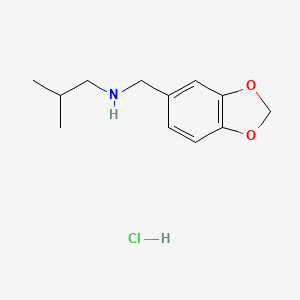
amine hydrochloride](/img/structure/B3085915.png)
amine hydrochloride](/img/structure/B3085916.png)
amine hydrochloride](/img/structure/B3085920.png)
